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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-CDK inhibitor

CAF-382 (also known as SGC-CAF382-1). It is designed to furnish researchers, scientists, and

drug development professionals with the core data and methodologies necessary to evaluate

and utilize this compound in preclinical research. This document details its inhibitory activity,

selectivity, and mechanism of action, supported by structured data tables, detailed

experimental protocols, and visualizations of relevant biological pathways and experimental

workflows.

Core Inhibitory Activity and Selectivity
CAF-382 is a potent, cell-active chemical probe that functions as an inhibitor of cyclin-

dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases (CDKs).[1][2] It is

an analog of SNS-032 and is characterized by its high affinity for CDKL5 while maintaining a

favorable selectivity profile across the broader kinome.[1][3] A key feature of CAF-382 is its lack

of significant inhibitory activity against GSK3α/β at concentrations where it potently inhibits its

primary targets, making it a valuable tool for dissecting CDKL5-specific cellular functions.[1][2]

[3]

Biochemical and Cellular Inhibitory Potency
The inhibitory activity of CAF-382 has been quantified through both biochemical and cellular

assays. The IC50 values, representing the concentration of the inhibitor required to reduce
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enzyme or cellular activity by 50%, are summarized below.

Target Kinase
Biochemical IC50
(nM)

Cellular IC50 (nM)
(NanoBRET)

Assay Type

CDKL5 6.7 10
Binding (Luceome) /

NanoBRET

CDK9 20 280
Enzymatic (Eurofins) /

NanoBRET

CDK16 62 390
Enzymatic (Eurofins) /

NanoBRET

CDK17 89 240
Enzymatic (Eurofins) /

NanoBRET

CDK18 100 260
Enzymatic (Eurofins) /

NanoBRET

GSK3α 470 >10,000
Enzymatic (Eurofins) /

NanoBRET

GSK3β 2200 >10,000
Enzymatic (Eurofins) /

NanoBRET

Table 1: Summary of CAF-382 IC50 values against key target kinases. Data sourced from

SGC-CAF382-1 A chemical probe for CDKL5.[1][4]

Kinome-wide Selectivity Profile
To assess its specificity, CAF-382 was profiled against a large panel of kinases. The DiscoverX

scanMAX assay evaluated the binding of CAF-382 to 403 wild-type kinases at a concentration

of 1 µM. The "Percent of Control" (PoC) value indicates the amount of kinase that remains

bound to the immobilized ligand in the presence of the test compound; a lower PoC value

signifies stronger binding of the compound to the kinase.
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Kinase Target Percent of Control (PoC) at 1 µM

CDKL5 0.7

CDK17 1.3

CDK16 5.5

CDK9 8.3

CDK18 17

GSK3β 51

Table 2: Kinome-wide selectivity of CAF-382. The table displays the kinases with the lowest

PoC values, indicating the strongest off-target interactions. Data sourced from SGC-CAF382-1

A chemical probe for CDKL5.[1][4]

Mechanism of Action and Cellular Effects
CAF-382 exerts its biological effects by directly binding to the ATP pocket of target kinases,

thereby inhibiting their catalytic activity. In a cellular context, this leads to a reduction in the

phosphorylation of downstream substrates. A key substrate of CDKL5 is the microtubule-

associated protein End-binding protein 2 (EB2). Treatment of primary neurons with CAF-382
results in a dose-dependent decrease in the phosphorylation of EB2 at serine 222 (pSer222

EB2).[3][4] This effect is observed at nanomolar concentrations, consistent with the cellular

IC50 for CDKL5.[1][5]
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Caption: Mechanism of action of CAF-382 in inhibiting CDKL5.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

CAF-382.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general procedure for determining the biochemical IC50 values of

CAF-382 against purified kinases.
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Materials:

Purified recombinant kinases (e.g., CDKL5, CDK9, etc.)

Kinase-specific substrate peptide

CAF-382 stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (specific to each kinase)

[γ-³³P]ATP

ATP solution

96-well plates

Phosphocellulose paper

Scintillation counter and fluid

Procedure:

Prepare serial dilutions of CAF-382 in kinase reaction buffer. The final concentrations should

span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).

In a 96-well plate, add the diluted CAF-382, the specific substrate peptide, and the purified

kinase enzyme.

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The

final ATP concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction

is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³³P]ATP.
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Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Plot the percentage of kinase activity against the logarithm of the CAF-382 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET)
This protocol outlines the measurement of CAF-382 binding to its target kinases in living cells.

Materials:

HEK293 cells

Expression vectors for NanoLuc-kinase fusion proteins (e.g., NanoLuc-CDKL5)

Transfection reagent

Opti-MEM I Reduced Serum Medium

NanoBRET Tracer

Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

White, opaque 96-well or 384-well assay plates

Plate reader capable of measuring luminescence at 460 nm and 610 nm

Procedure:

Seed HEK293 cells in assay plates.

Transfect the cells with the appropriate NanoLuc-kinase fusion vector and incubate for 24

hours.

Prepare serial dilutions of CAF-382 in Opti-MEM.

Add the NanoBRET Tracer to the cells, followed by the CAF-382 dilutions.

Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
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Add the Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor to all wells.

Read the plate within 10 minutes on a plate reader, measuring both the donor (NanoLuc,

~460 nm) and acceptor (Tracer, ~610 nm) emission signals.

Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

Plot the BRET ratio against the logarithm of the CAF-382 concentration and fit the data to

determine the cellular IC50 value.

NanoBRET Assay Workflow
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Click to download full resolution via product page

Caption: A simplified workflow for the NanoBRET cellular target engagement assay.

Western Blotting for Phospho-Substrate Levels
This protocol describes the detection of changes in the phosphorylation of a CDKL5 substrate

(EB2) in primary neurons following treatment with CAF-382.

Materials:

Primary rat cortical neurons

CAF-382 stock solution

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane
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Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-pSer222 EB2 and anti-total EB2

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Culture primary neurons to the desired density (e.g., DIV14-15).

Treat the neurons with various concentrations of CAF-382 (e.g., 5 nM to 5 µM) for a

specified time (e.g., 1 hour).[5]

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing

phosphatase inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pSer222 EB2 overnight at 4°C.

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Capture the chemiluminescent signal using an imaging system.
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To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total EB2.

Quantify the band intensities to determine the ratio of phosphorylated EB2 to total EB2.

Summary
CAF-382 is a well-characterized and selective inhibitor of CDKL5 and several other CDKs. Its

utility as a chemical probe is supported by comprehensive biochemical and cellular data. The

provided protocols offer a foundation for researchers to employ CAF-382 in their own studies to

investigate the roles of these kinases in various biological processes. The clear distinction

between its potent inhibition of CDKL5 and its weak activity against GSK3β makes it a

particularly valuable tool for neurobiology and related fields.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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